molecular formula C12H11BrN2 B2867996 4-bromo-N-(pyridin-3-ylmethyl)aniline CAS No. 84324-68-5

4-bromo-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B2867996
CAS No.: 84324-68-5
M. Wt: 263.138
InChI Key: ILYQEKJJMMIQJS-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11BrN2. It is a heterocyclic building block commonly used in organic synthesis and pharmaceutical research. The compound features a bromine atom attached to a benzene ring, which is further connected to a pyridine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:

    Bromination of Aniline: Aniline is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to form 4-bromoaniline.

    N-Alkylation: The 4-bromoaniline is then subjected to N-alkylation with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of substituted anilines or pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated anilines.

Scientific Research Applications

4-Bromo-N-(pyridin-3-ylmethyl)aniline is utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and probes for biological studies.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents and potential drug candidates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyridin-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and pyridine ring can facilitate binding to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-pyridinylmethyl)aniline
  • 4-Bromo-N-(4-pyridinylmethyl)aniline
  • 4-Chloro-N-(pyridin-3-ylmethyl)aniline

Uniqueness

4-Bromo-N-(pyridin-3-ylmethyl)aniline is unique due to the specific positioning of the bromine atom and the pyridine ring. This configuration can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYQEKJJMMIQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-bromoaniline (Aldrich; 1.3 equiv.) in methanol (0.4 M) was treated with 3-pyridinecarboxaldehyde (Aldrich; 1.0 equiv.). The solution was heated to reflux for 2 hours. The reaction was cooled to 0° C. and treated slowly with sodium borohydride (3.4 equiv.). After 1 hour the cooling bath was removed and stirring continued overnight. The reaction was concentrated in vacuo. The residue was partitioned between DCM and water. The aqueous phase was back-extracted once with DCM. The combined organics were washed with water and brine. The organic layer was concentrated to a white solid, which was purified via recrystallization from 1.2:4 ethyl acetate/hexanes to give the title compound. Anal Calcd for C12H11BrN2.0.1H2O: C, 54.40; H, 4.26; N, 10.57. Found: C, 54.30; H, 4.12; N, 10.44. MS found 262.84, 264.83 [M+H]+.
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Synthesis routes and methods II

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